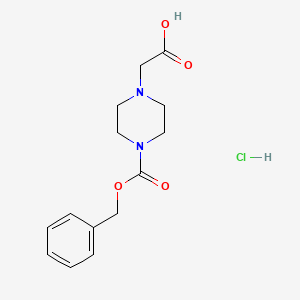

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenylmethoxycarbonyl group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

Introduction of the Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a phenylmethoxycarbonyl chloride in the presence of a base.

Attachment of the Acetic Acid Moiety: The acetic acid group is attached through an esterification reaction, where the piperazine derivative reacts with acetic anhydride or acetyl chloride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反応の分析

Types of Reactions

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development

- Antidepressant Activity : Research indicates that compounds similar to 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride exhibit potential antidepressant properties. These compounds may act on serotonin and norepinephrine pathways, making them candidates for further investigation in treating mood disorders.

- Targeted Protein Degradation : The compound can serve as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade specific proteins involved in disease processes. This application is crucial for developing therapies for cancers and neurodegenerative diseases .

- Neuropharmacology

- Anti-inflammatory Properties

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including those structurally related to this compound. The compounds were evaluated for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in animal models.

Case Study 2: PROTAC Development

A recent patent application highlighted the use of this compound as a building block for PROTACs aimed at degrading specific oncogenic proteins. The study demonstrated that incorporating this linker improved the efficacy of the protein degraders, leading to enhanced therapeutic outcomes in cancer models .

作用機序

The mechanism of action of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

生物活性

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride, also known by its CAS number 2306272-72-8, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial properties, anticancer effects, and enzyme inhibition mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉ClN₂O₄, with a molecular weight of 314.76 g/mol. The compound features a piperazine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety, which may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar to 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Overview

These findings suggest that the compound may possess broad-spectrum antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antibacterial properties, research has indicated potential anticancer activity associated with piperazine derivatives. For example, certain piperazine compounds have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Models

A study demonstrated that a piperazine derivative exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications in the piperazine structure can lead to improved therapeutic efficacy against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death .

- Cholinesterase Inhibition : Some derivatives demonstrate the ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . This mechanism may also contribute to their overall biological activity.

- Antioxidant Properties : Certain piperazine compounds exhibit antioxidant effects, which can protect cells from oxidative stress and contribute to their therapeutic potential in various diseases .

特性

IUPAC Name |

2-(4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXALSGPBBCRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。